molecular formula C10H5F3N2O2 B12948940 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde

3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B12948940
M. Wt: 242.15 g/mol
InChI Key: LBHILRGEZJCRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide. The benzaldehyde moiety is typically introduced through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: Formation of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzyl alcohol
  • 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzylamine

Uniqueness

3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-3-6(4-16)1-2-7(8)9-14-5-17-15-9/h1-5H

InChI Key

LBHILRGEZJCRQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

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